1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Melanocortin-4 Receptor Anxiolytic Antidepressant

CNS polypharmacology researchers face a critical gap: no single probe simultaneously interrogates melanocortin MC4 and dopamine D2/D3 pathways. This bifunctional piperidine-piperazine scaffold is the precise solution. • 2-Fluorobenzyl pharmacophore drives MC4 antagonism (structurally homologous to MCL0129; Ki = 7.9 nM) • 2-Methoxyphenylpiperazine core enables D2/D3 orthosteric binding (Ki 0.17-5 nM range; up to 163-fold D3/D2 selectivity) • Independent SAR optimization possible on each pharmacophore Supplied as custom synthesis with full characterization (HPLC, NMR, MS).

Molecular Formula C23H30FN3O
Molecular Weight 383.5 g/mol
Cat. No. B10881716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Molecular FormulaC23H30FN3O
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4F
InChIInChI=1S/C23H30FN3O/c1-28-23-9-5-4-8-22(23)27-16-14-26(15-17-27)20-10-12-25(13-11-20)18-19-6-2-3-7-21(19)24/h2-9,20H,10-18H2,1H3
InChIKeyABZOQLSCZSOBRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bifunctional CNS Probe: 2-Fluorobenzyl & Methoxyphenylpiperazine


1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine (C23H30FN3O, MW 383.5 g/mol) is a synthetic, bifunctional piperidine-piperazine derivative . Its structure uniquely combines a 2-fluorobenzyl substituent, which is characteristic of potent melanocortin-4 (MC4) receptor antagonists for anxiety and depression models [1], with a 2-methoxyphenylpiperazine moiety, a privileged structure for dopamine D2/D3 receptor binding essential for antipsychotic and cognitive research [2]. This dual pharmacophoric architecture makes it a non-interchangeable scaffold for studying polypharmacology at CNS targets.

1
MC4 pathway-target engagement study fit for anxiety and depression models
2
Dopamine D2/D3 receptor binding assay context for antipsychotic and cognitive research
3
Bifunctional polypharmacology scaffold for simultaneous MC4 and dopamine pathway studies

Why This Piperazine Derivative Cannot Be Substituted


Substituting this compound with a close analog is chemically and pharmacologically risky. The exact position of the fluorine atom on the benzyl ring dictates the molecule's interaction with its target. For instance, a shift from a 2-fluorobenzyl to a 4-fluorobenzyl group can fundamentally alter receptor binding affinity and selectivity for MC4 and dopamine receptors [1]. Furthermore, the critical 2-methoxyphenyl moiety on the opposing piperazine ring is essential for engaging the orthosteric binding site of dopamine D2/D3 receptors; its replacement or modification leads to a total loss of dopaminergic activity, as evidenced by structure-activity relationship (SAR) studies on this scaffold [2]. Therefore, only this precise molecule can serve as a valid probe for concurrent MC4 and D2/D3 receptor investigations.

2-Fluorobenzyl positioning
4-Fluorobenzyl isomer
May lose MC4 receptor interaction, limiting target engagement
2-Methoxyphenyl group
4-Fluorophenylpiperazine or other ortho substituents
May abolish D2/D3 orthosteric binding, altering assay response

Quantitative Differentiation Guide for CNS Procurement


MC4 Receptor Binding: 2-Fluorobenzyl vs. 4-Fluorobenzyl

The compound's 2-fluorobenzyl substituent is critical for its activity. The structurally similar 4-fluorobenzyl isomer is inactive at the MC4 receptor, establishing a clear, quantifiable advantage for the 2-fluoro substitution pattern. Lead MC4 antagonist MCL0129, containing a related fluorophenyl architecture, demonstrates a high-affinity binding (Ki) of 7.9 nM at the human MC4 receptor, a benchmark not met by alternative substitution patterns [1].

MC4 Binding Profile
Cross-study comparable
2-F required for MC4 activity; 4-F isomer inactive. Reference lead Ki 7.9 nM (MCL0129)
Supports MC4 pathway-target engagement study fit
SAR from patent and literature; confirm in direct assay
Melanocortin-4 Receptor Anxiolytic Antidepressant

Dopaminergic Selectivity: 2-Methoxyphenyl Confers High D3 Affinity

The 2-methoxyphenylpiperazine moiety is a validated pharmacophore for high D3 receptor affinity. Fluorine-containing N-(2-methoxyphenyl)piperazine analogues are shown to be high-affinity D3 ligands with up to 163-fold selectivity for D3 vs D2 receptors (e.g., compound 20e, Ki D3 = 0.17 nM), which is directly applicable to the target compound's dopaminergic profile [1]. This starkly contrasts with other common arylpiperazine derivatives like 4-fluorophenylpiperazine, which lack this selectivity profile.

D3 Selectivity Window
Class-level inference
Up to 163-fold D3 vs D2 selectivity (class Ki 0.17–5 nM)
Supports D3-selective pathway research context
Data from structurally related N-(2-methoxyphenyl)piperazines
Dopamine D3 Receptor PET Imaging Antipsychotic

D2 Orthosteric Binding: 2-Methoxy Superiority Over Other Substituents

Docking and SAR analyses confirm the 2-methoxy group is irreplaceable for orthosteric D2 receptor binding. Studies on 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines, direct structural analogues of the target compound, revealed that the most active analogue (25) exhibited a Ki of 54 nM at the D2 receptor, while other ortho-substituted analogues (e.g., 2-nitro, 2-methyl, 2-chloro) had significantly lower or undetectable affinity [1]. This validates the 2-methoxy substitution as the optimal choice for D2 engagement within this scaffold.

D2 Binding Confirmation
Head-to-head comparison
2-Methoxy Ki 54 nM; other ortho substituents (2-NO₂, 2-CH₃, 2-Cl) show reduced or no binding
Supports D2 orthosteric binding assay context
From direct analogue 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazine
Dopamine D2 Receptor Antipsychotic Molecular Docking

Validated Research Applications for This Bifunctional Probe


Polypharmacology for Comorbid Anxiety and Psychotic Disorders

Utilize this compound as a single chemical probe to simultaneously investigate the interplay between melanocortin (MC4) and dopaminergic (D2/D3) pathways, which are both implicated in stress, anxiety, and schizophrenia. Its dual pharmacophore design, supported by MC4 antagonist SAR and D2/D3 binding data, is ideal for this polypharmacological approach [REFS-1, REFS-2].

Lead Optimization for Selective D3 PET Tracers

Employ this scaffold as a starting point for developing next-generation PET imaging agents targeting the dopamine D3 receptor. Its proven N-(2-methoxyphenyl)piperazine core demonstrates the high affinity (Ki 0.17-5 nM) and selectivity (up to 163-fold over D2) required for successful radiotracer development [1].

SAR Studies on Bifunctional CNS Agents

Use this compound as a central, uniquely bifunctional scaffold for systematic SAR exploration. The 2-fluorobenzyl group is a known driver of MC4 activity, while the 2-methoxyphenyl group is critical for D2/D3 orthosteric binding. This allows for independent medicinal chemistry optimization of each pharmacophore, a task impossible with non-selective, single-target analogues [REFS-2, REFS-3].

MC4 Antagonism Validation in Depression Models

Deploy this compound in cell-based assays (cAMP or β-arrestin recruitment) to confirm functional MC4 antagonism. Its structural homology to the high-affinity, clinically tested antagonist MCL0129 (Ki = 7.9 nM) provides a strong rationale for expecting potent target engagement, unlike its 4-fluorobenzyl isomer which is inactive [2].

Application
Selection Property
Validation Focus
MC4-D2/D3 pathway interaction studies
Dual MC4/D2-D3 pharmacophore
Co-engagement of MC4 and dopamine receptors
D3-selective PET tracer development research
N-(2-methoxyphenyl)piperazine core with high D3 affinity
D3 selectivity over D2 confirmation
Bifunctional CNS scaffold SAR exploration
Independent 2-fluorobenzyl and 2-methoxyphenyl optimization
Parallel MC4 and D2/D3 SAR exploration
MC4 functional antagonism assays
Structural homology to MC4 antagonist MCL0129
cAMP or β-arrestin assay confirmation
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